Rosuvastatin-d6 Acyl-beta-D-glucuronide

LC-MS/MS Stable Isotope Labeling Isotopic Purity

Quantifying rosuvastatin acyl glucuronide in biological matrices presents significant analytical challenges due to matrix effects and ionization variability. Rosuvastatin-d6 Acyl-β-D-glucuronide is the definitive solution. - Co-elutes with the target analyte, ensuring optimal correction for matrix effects to meet FDA/EMA bioanalytical method validation guidelines. - Enables precise measurement of UGT activity for drug-drug interaction studies and pharmacogenetic research. - Serves as a highly specific internal standard for QC laboratories monitoring this critical process impurity in commercial rosuvastatin production.

Molecular Formula C28H36FN3O12S
Molecular Weight 663.7 g/mol
Cat. No. B13862346
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRosuvastatin-d6 Acyl-beta-D-glucuronide
Molecular FormulaC28H36FN3O12S
Molecular Weight663.7 g/mol
Structural Identifiers
SMILESCC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O)O)O)C3=CC=C(C=C3)F)N(C)S(=O)(=O)C
InChIInChI=1S/C28H36FN3O12S/c1-13(2)20-18(21(14-5-7-15(29)8-6-14)31-28(30-20)32(3)45(4,41)42)10-9-16(33)11-17(34)12-19(35)43-27-24(38)22(36)23(37)25(44-27)26(39)40/h5-10,13,16-17,22-25,27,33-34,36-38H,11-12H2,1-4H3,(H,39,40)/b10-9+/t16-,17-,22+,23+,24-,25+,27-/m0/s1/i1D3,2D3
InChIKeyAWGDNYJLUILGBY-KEQILNJFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Rosuvastatin-d6 Acyl-beta-D-glucuronide: A Deuterated Internal Standard for Precise LC-MS Quantification of Rosuvastatin Metabolites


Rosuvastatin-d6 Acyl-beta-D-glucuronide is a stable isotope-labeled analogue of the primary phase II metabolite of rosuvastatin, an HMG-CoA reductase inhibitor . It features a hexadeuterated isopropyl group on the pyrimidine core, resulting in a molecular weight of 663.7 Da and a molecular formula of C28H30D6FN3O12S . This deuterated internal standard is specifically designed to correct for matrix effects, ionization variability, and sample preparation losses during liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of rosuvastatin acyl glucuronide in complex biological matrices [1].

Why Generic or Non-Deuterated Rosuvastatin Acyl Glucuronide Standards Cannot Substitute for Rosuvastatin-d6 Acyl-beta-D-glucuronide


Using unlabeled rosuvastatin acyl glucuronide (CAS 503610-44-4) or a mismatched deuterated standard (e.g., rosuvastatin-d6 parent drug) as an internal standard for LC-MS/MS quantification of the acyl glucuronide metabolite introduces significant analytical error [1]. Unlabeled standards cannot correct for matrix-related ion suppression or enhancement, leading to inaccurate concentration measurements. Importantly, the chromatographic behavior of a deuterated standard can differ from its non-deuterated counterpart due to isotopic effects, a phenomenon well-documented for deuterated internal standards [2]. A mismatched internal standard, such as the parent drug rosuvastatin-d6, does not co-elute with the glucuronide metabolite, failing to compensate for variable ionization conditions at the exact retention time of the target analyte. Therefore, only a structural analogue and stable isotope-labeled internal standard like Rosuvastatin-d6 Acyl-beta-D-glucuronide ensures accurate, precise, and reproducible quantification of this specific metabolite in complex biological samples.

Quantitative Evidence for the Analytical Superiority of Rosuvastatin-d6 Acyl-beta-D-glucuronide Over Alternative Standards


Mass Shift and Isotopic Purity for Unambiguous MS Detection

Rosuvastatin-d6 Acyl-beta-D-glucuronide provides a +6 Da mass shift relative to the unlabeled analyte (Rosuvastatin Acyl-beta-D-glucuronide, MW 657.66 Da) . This mass difference is sufficient to ensure the internal standard signal does not interfere with the analyte's natural isotopic envelope in the mass spectrometer . The strategic placement of six deuterium atoms on the isopropyl group ensures the label is retained in the primary product ion during MS/MS fragmentation, providing a consistent and quantifiable transition distinct from the unlabeled metabolite .

LC-MS/MS Stable Isotope Labeling Isotopic Purity

Chromatographic Co-Elution for Optimal Matrix Effect Compensation

For effective correction of matrix effects, an internal standard must co-elute with the target analyte. Rosuvastatin-d6 Acyl-beta-D-glucuronide is chemically identical to the unlabeled metabolite and is expected to exhibit nearly identical chromatographic retention time under typical reversed-phase LC conditions. This contrasts with non-deuterated internal standards or mismatched deuterated analogues (e.g., the parent drug rosuvastatin-d6), which can show significant retention time differences and fail to compensate for ion suppression or enhancement at the precise moment of analyte elution [1].

Chromatography Matrix Effects Ion Suppression

Quantification of Glucuronidation Pathway Contribution to Total Clearance

This deuterated internal standard enables precise measurement of rosuvastatin acyl glucuronide concentrations in plasma or urine, allowing researchers to calculate the contribution of the glucuronidation pathway to total rosuvastatin clearance. By comparing the area under the curve (AUC) of the metabolite relative to the parent drug, the fraction of drug cleared via this specific phase II metabolic route can be determined. While rosuvastatin is primarily eliminated unchanged, glucuronidation accounts for a measurable, albeit minor, portion of its clearance [1].

Drug Metabolism Pharmacokinetics Glucuronidation

Optimal Application Scenarios for Rosuvastatin-d6 Acyl-beta-D-glucuronide Based on Verified Analytical Advantages


Bioanalytical Method Development and Validation for Rosuvastatin Metabolite Quantification

The use of Rosuvastatin-d6 Acyl-beta-D-glucuronide is essential for developing a robust and validated LC-MS/MS method to quantify rosuvastatin acyl glucuronide in human plasma or urine. Its co-elution with the analyte ensures optimal correction for matrix effects, a critical requirement for meeting regulatory guidelines (e.g., FDA, EMA) on bioanalytical method validation [1]. This directly supports the development of generic rosuvastatin formulations and clinical pharmacology studies.

Clinical Drug-Drug Interaction (DDI) Studies Involving UGT Enzymes

In clinical trials investigating the potential for new chemical entities to inhibit or induce UDP-glucuronosyltransferases (UGTs), Rosuvastatin-d6 Acyl-beta-D-glucuronide is the required internal standard. It allows for the precise measurement of the rosuvastatin acyl glucuronide metabolite, a marker of UGT activity. Changes in the exposure of this metabolite can confirm a DDI mechanism and quantify the magnitude of the interaction, which is vital for determining safe co-administration dosing [2].

Pharmacogenetic Studies on UGT Polymorphisms

This deuterated internal standard is indispensable for pharmacogenetic research aimed at understanding how genetic variants in UGT enzymes (e.g., UGT1A1, UGT1A3) affect rosuvastatin metabolism. By providing accurate and precise measurements of the acyl glucuronide metabolite, researchers can correlate specific genotypes with metabolic activity, potentially explaining inter-individual variability in drug response and safety [3].

Quality Control for Pharmaceutical Impurity Profiling

During the commercial production of rosuvastatin, the acyl glucuronide is monitored as a potential process impurity and degradation product. Rosuvastatin-d6 Acyl-beta-D-glucuronide serves as a highly specific internal standard for quantitative LC-MS methods used in quality control (QC) laboratories, ensuring that the impurity levels remain below the thresholds defined in pharmacopeial monographs and regulatory filings (e.g., ANDA) [4].

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